Home > Products > Screening Compounds P61654 > 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide
4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide -

4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

Catalog Number: EVT-3852885
CAS Number:
Molecular Formula: C22H22N2O3S2
Molecular Weight: 426.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid

  • Compound Description: This compound belongs to the rhodanine-3-acetic acid derivatives class and was studied for its potential antifungal properties. It demonstrated strong growth inhibition against several Candida species (tropicalis 156, krusei E 28, glabrata 20/I) and Trichosporon asahii 1188. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound, characterized by X-ray crystallography, contains a 1,3-thiazolidine ring with a distinct twist conformation. The molecule exhibits intermolecular hydrogen bonding and weak C—H⋯π interactions within its crystal structure. []

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound, crystallizing with two molecules in its asymmetric unit, displays disorder in the 1,3-thiazolidine ring. Its crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds (N—H⋯N, C—H⋯O) and C—H⋯Cl interactions. []

N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide monohydrate

  • Compound Description: The title compound exists as a racemate with both enantiomers disordered over the same position in the unit cell. The crystal structure features an extensive network of hydrogen bonds, including N—H⋯O, O—H⋯O, and O—H⋯N interactions. []

N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound also exhibits structural disorder within the 1,3-thiazolidine ring, with specific atoms disordered over two positions. Similar to related compounds, the crystal structure reveals intermolecular hydrogen bonding (N—H⋯N and C—H⋯O) leading to a three-dimensional network. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides

  • Compound Description: This series of compounds, synthesized from benzohydrazide and various aromatic aldehydes, exhibited promising in vitro cytotoxicity against Dalton’s lymphoma ascites (DLA) cancer cell line. Some compounds showed significant inhibition at concentrations as low as 100 mcg/ml, highlighting their potential as anticancer agents. [, ]

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

  • Compound Description: This structurally complex compound, characterized by X-ray crystallography, incorporates both imidazo[2,1-b][1,3]thiazole and 1,3-thiazolidin-4-one ring systems. The crystal structure exhibits a range of intermolecular interactions, including hydrogen bonding (N—H⋯O, O—H⋯O, O—H⋯N, C—H⋯O) and C—H⋯π interactions. []

5-(2-Hydroxyphenyl)-2-imino-1,3-thiazolidin-4-ones

  • Compound Description: This class of compounds is derived from S-(2-oxo-2,3-dihydro-1-benzofuran-3-yl)isothiuronium bromides via a ring transformation reaction. These compounds are of interest due to their potential for exhibiting prototropy tautomerism. [, ]

5-Arylidene-3-(arylmethyl)aminobutyl-2-thioxo-1,3-thiazolidine-4-ones

  • Compound Description: This series of compounds was synthesized as potential inhibitors of protein kinases, particularly DYRK1A and GSK3alpha/beta, which are implicated in neurodegenerative diseases and cancer. []

Phthalimido or Succinimido‐[2‐aryl‐4‐oxo‐3‐ [{2‐oxo‐2‐(phenothiazin‐10‐yl)ethyl}amino]‐1,3‐thiazolidin‐5‐yl] ethanoate

  • Compound Description: These compounds were synthesized by incorporating phenothiazine and thiazolidinone moieties. Evaluation of their antimicrobial activity showed promising results against various bacterial and fungal strains. []

Succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates

  • Compound Description: This series of compounds combines quinoline, thiazolidinone, and succinimide moieties, demonstrating potent antimicrobial activity against a range of bacterial and fungal species. []

2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives

  • Compound Description: This series, synthesized using a microwave-assisted cyclo-condensation reaction, showed promising anti-inflammatory activity in both in vitro and in vivo models, with a good gastrointestinal safety profile. []
  • Compound Description: These compounds, incorporating indole and thiazolidinone rings, demonstrated potent antibacterial and antifungal activities, exceeding the potencies of standard drugs like ampicillin, bifonazole, and ketoconazole. []

Phthalimido or succinimido-[2-aryl-4-oxo-3-{2-phenyl-4(3H)-quinazolinon-3-yl}-1,3-thiazolidin-5-yl]ethanoate

  • Compound Description: This group of compounds, synthesized by incorporating quinazolinone and thiazolidinone moieties, was prepared by cyclizing 3-arylideneamino derivatives with mercaptosuccinic acid and subsequent esterification with N-hydroxyphthalimide or N-hydroxysuccinimide. []

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide (7a-l)

  • Compound Description: These compounds were designed with a 1,3-thiazolidin-4-one core and a 1,2,4-triazole ring, showcasing potent in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. They also exhibited antifungal activity against Aspergillus niger and Candida albicans. []

N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)aminopropylpiperazine

  • Compound Description: This compound demonstrated selective inhibition towards the protein kinase DYRK1A (IC50 = 40 nM), making it a lead compound for developing new therapeutic agents for neurodegenerative diseases and cancer. [, ]

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (2a–e)

  • Compound Description: These derivatives of celecoxib, incorporating the 1,3-thiazolidin-4-one moiety, were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds exhibited promising results with reduced gastric toxicity compared to celecoxib. []
  • Compound Description: This set of compounds, incorporating various five-membered heterocycles, including thiadiazole and triazole rings, was studied for their anticonvulsant, CNS depressant activities, and neurotoxicity. []

(E)-{3-[5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid} (BG-323)

  • Compound Description: BG-323 is a potent inhibitor of the flavivirus NS5 RNA capping enzyme, targeting its GTP-binding and guanylyltransferase activities. It demonstrated significant antiviral activity against dengue virus, West Nile virus, and yellow fever virus in cell culture. []

Properties

Product Name

4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

IUPAC Name

4-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C22H22N2O3S2/c1-2-15-5-7-16(8-6-15)14-19-21(27)24(22(28)29-19)13-3-4-20(26)23-17-9-11-18(25)12-10-17/h5-12,14,25H,2-4,13H2,1H3,(H,23,26)/b19-14+

InChI Key

QKPGVFIZIPUVRN-XMHGGMMESA-N

SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.